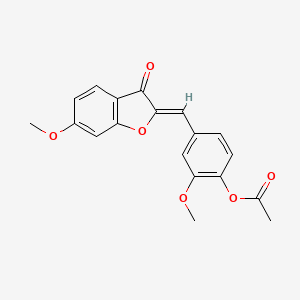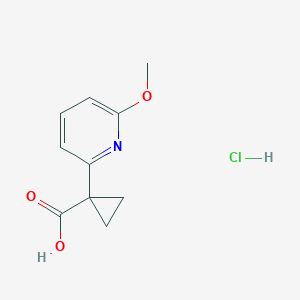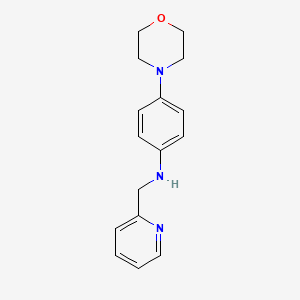![molecular formula C17H15NO2S2 B2427357 (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide CAS No. 2035017-93-5](/img/structure/B2427357.png)
(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in many applications.
科学的研究の応用
Green Organic Chemistry Synthesis
A study by Jimenez et al. (2019) demonstrates the use of (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide in green organic chemistry. This compound was synthesized under microwave radiation and utilized filamentous marine and terrestrial-derived fungi for ene-reduction, showcasing its potential in environmentally friendly organic synthesis.
Development of Cytotoxic Agents
Tarleton et al. (2013) explored the development of 2-phenylacrylamides, including derivatives of (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide, as broad-spectrum cytotoxic agents (Tarleton et al., 2013). These compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating their potential in cancer therapy.
Synthesis of Dihydrothiopyranofurans
Research by Pevzner (2021) highlights the application of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, related to the compound , in synthesizing dihydrothiopyrano[3,4-b]furans. This demonstrates its utility in creating new chemical structures with potential applications in various fields.
Stereoselective Synthesis in Chemistry
Masesane and Steel (2004) presented a method for the stereoselective synthesis of hydroxylated derivatives using the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan, which is closely related to the compound of interest (Masesane & Steel, 2004). This research highlights the compound's relevance in creating building blocks for β-peptides.
Novel Conducting Polymers
Krompiec et al. (2013) conducted a study on novel polythiophenes, where bithiophene units linked with ethynyl bridges show an association with the compound (Krompiec et al., 2013). This showcases its potential in developing new materials with enhanced fluorescent activity and stability.
KCNQ2 Opener Activity
Wu et al. (2004) explored the activity of N-(1-benzo[1,3]dioxol-5-yl-ethyl), N-[1-(2,3-dihydro-benzofuran-5-yl)-ethyl], and N-[1-(2,3-dihydro-1H-indol-5-yl)-ethyl acrylamides, which are structurally similar to the compound of interest, in opening the KCNQ2 potassium channel (Wu et al., 2004). This research suggests potential neurological applications.
Reduction of Nitrofuran Derivatives
Tatsumi et al. (1976) investigated the reduction of nitrofuran derivatives, closely related to the compound , by xanthine oxidase and microsomes (Tatsumi et al., 1976). This study adds to our understanding of the biochemical properties of these compounds.
Synthesis and Crystal Structure Analysis
Lee et al. (2009) detailed the synthesis and crystal structure determination of a compound structurally related to (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide (Lee et al., 2009). Their work contributes to the field of crystallography and material sciences.
Mitigating Toxic Compounds in Food
Anese et al. (2013) focused on strategies to mitigate acrylamide and furanic compounds in food, relevant to the toxicity aspects of compounds similar to the one (Anese et al., 2013). This research has implications for food safety and public health.
Antibacterial, Antiurease, and Antioxidant Activities
Sokmen et al. (2014) synthesized and evaluated the activities of new 1,2,4-Triazole Schiff Base and Amine Derivatives, including furan-2-yl derivatives, for their antibacterial, antiurease, and antioxidant properties (Sokmen et al., 2014). This highlights potential pharmaceutical and therapeutic applications.
Inhibition of SARS Coronavirus Helicase
Lee et al. (2017) discovered a novel chemical compound, closely related to the compound , that suppresses the enzymatic activities of SARS coronavirus helicase, showing its potential in antiviral drug development (Lee et al., 2017).
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSWVSZUBLNPKY-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)
![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)



![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)
![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)
-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B2427293.png)
![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2427296.png)